molecular formula C5H6ClN3O B12433429 4-Chloro-2-methoxypyrimidin-5-amine

4-Chloro-2-methoxypyrimidin-5-amine

Cat. No.: B12433429
M. Wt: 159.57 g/mol
InChI Key: CBAQWXMWWMTGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methoxypyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C5H6ClN3O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 2nd position, and an amine group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxypyrimidin-5-amine typically involves the chlorination of 2-methoxypyrimidine followed by amination. One common method involves the reaction of 2-methoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The resulting intermediate, 4-chloro-2-methoxypyrimidine, is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxypyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxypyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxypyrimidin-4-amine
  • 4-Chloro-5-methoxypyrimidin-2-amine
  • 2-Amino-4-chloro-6-methoxypyrimidine

Uniqueness

4-Chloro-2-methoxypyrimidin-5-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-2-methoxypyrimidin-5-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3

InChI Key

CBAQWXMWWMTGSS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.